N-(9-Fluorenylmethoxycarbonyloxy)succinimide
CAS No.: 82911-69-1
Cat. No.: VC21543159
Molecular Formula: C19H15NO5
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 82911-69-1 | 
|---|---|
| Molecular Formula | C19H15NO5 | 
| Molecular Weight | 337.3 g/mol | 
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | 
| Standard InChI | InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | 
| Standard InChI Key | WMSUFWLPZLCIHP-UHFFFAOYSA-N | 
| SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
N-(9-Fluorenylmethoxycarbonyloxy)succinimide features a bifunctional structure combining a fluorenylmethyloxycarbonyl (Fmoc) group with a succinimidyl carbonate moiety. The Fmoc group provides UV-detectable aromaticity (λ_max = 267, 290 nm), while the succinimide ester enables efficient nucleophilic substitution with hydroxyl and amine groups. X-ray powder diffraction (XRPD) analyses confirm the absence of polymorphic transformations or solvate formation across various solvent systems, ensuring consistent reactivity .
Physical Properties
The compound's key physical parameters are summarized below:
| Property | Value/Range | Measurement Conditions | 
|---|---|---|
| Molecular Weight | 337.34 g/mol | - | 
| Melting Point | 145–153°C | Differential Scanning Calorimetry | 
| Density | 1.3460 g/mL | Estimated at 20°C | 
| Solubility (298.15 K) | DMF: 9.693×10⁻³ (mole fraction) | Isothermal Equilibrium Method | 
| DMSO: 6.406×10⁻³ | ||
| Ethanol: 8.237×10⁻⁴ | ||
| Water: 7.378×10⁻⁶ | ||
| Storage Stability | Stable at 4°C (desiccated) | Long-term stability studies | 
Thermogravimetric analysis shows decomposition initiates above 200°C, with complete degradation by 300°C. The moisture-sensitive nature necessitates storage under anhydrous conditions, as hydrolysis of the succinimidyl carbonate occurs rapidly in aqueous environments .
Synthetic Methodologies
Standard Dichloromethane-Based Synthesis
The benchmark synthesis involves a two-step reaction under nitrogen atmosphere:
- 
Activation: N-hydroxysuccinimide (450 mg, 3.90 mmol) and diisopropylamine (550 μL, 4 mmol) are dissolved in anhydrous dichloromethane (5 mL).
 - 
Coupling: Fmoc chloride (1.007 g, 3.89 mmol) in dichloromethane (5 mL) is added dropwise at 0°C, followed by 16-hour stirring at room temperature.
 - 
Workup: Sequential washing with citric acid, sodium bicarbonate, and water precedes magnesium sulfate drying and solvent evaporation.
This method yields 1.115 g (85%) of product with >97.5% HPLC purity. Nuclear magnetic resonance (NMR) confirms structure: 
Catalyzed Industrial Synthesis
A patent-pending approach (CN101817776B) enhances yield to 98% using:
- 
Catalyst: 0.5–1.5% triethylamine or DMAP
 - 
Solvent: Acetonitrile or THF
 - 
Conditions: 25–40°C for 4–6 hours
This method eliminates post-synthesis purification, producing pharmaceutical-grade material directly . 
Solubility and Thermodynamic Behavior
Solvent Dependence
Systematic studies in DMF/water, DMSO/water, ethanol/water, and ethylene glycol/water mixtures (283.15–328.15 K) reveal:
| Cosolvent System | Maximum Solubility (mole fraction) | Temperature (K) | 
|---|---|---|
| DMF + Water | 9.693×10⁻³ | 298.15 | 
| DMSO + Water | 6.406×10⁻³ | 298.15 | 
| Ethanol + Water | 8.237×10⁻⁴ | 298.15 | 
| Ethylene Glycol + H₂O | 3.136×10⁻⁴ | 298.15 | 
The solubility-temperature relationship follows the Apelblat equation:
Where parameters A, B, C are solvent-dependent constants derived experimentally .
Hydration Effects
Water content above 20% (v/v) reduces solubility by 2–3 orders of magnitude due to:
- 
Hydrogen bonding competition disrupting solute-solvent interactions
 - 
Increased polarity destabilizing the nonpolar Fmoc moiety
This necessitates careful solvent selection for large-scale reactions . 
Functional Applications
Peptide Synthesis
As a hydroxyl-selective protecting agent, N-(9-Fluorenylmethoxycarbonyloxy)succinimide outperforms Fmoc-Cl in:
- 
Dipeptide Suppression: <5% byproduct vs. 15–20% with Fmoc-Cl
 - 
Reaction Rate: Complete protection within 2 hours vs. 4 hours
 - 
Compatibility: Stable under standard SPPS (Solid-Phase Peptide Synthesis) cleavage conditions (20% piperidine/DMF) .
 
Glycopeptide Engineering
The reagent enables stereoselective glycosylation of serine/threonine residues through:
- 
Fmoc protection of hydroxyl groups
 - 
Selective deprotection using DBU (1,8-Diazabicycloundec-7-ene)
 - 
Glycosyl donor coupling
This approach synthesized MUC1 glycopeptide antigens with 92% purity for cancer vaccine development . 
Pharmaceutical Intermediates
Key applications include:
- 
Anticancer Agents: Fmoc-protected doxorubicin analogs showing 3× enhanced tumor targeting
 - 
Antibiotics: β-lactam intermediates with reduced renal toxicity
 - 
Neurological Drugs: Blood-brain barrier-penetrating peptide conjugates .
 
| Hazard | Precaution | 
|---|---|
| Moisture Sensitivity | Argon/vacuum storage | 
| Respiratory Irritant | Use NIOSH-approved N95 respirators | 
| Environmental Impact | Treat waste with 10% NaOH solution | 
Material Safety Data Sheets (MSDS) classify it as ADR 9/III (environmentally hazardous substance) .
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